4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol
Description
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol (CAS: 1504550-55-3) is a piperidine-based compound featuring a 1,3-thiazole ring substituted with a tert-butyl group at the 4-position. Its molecular formula is C₁₃H₂₂N₂OS, with a molecular weight of 254.39 g/mol . The compound’s structure combines a rigid thiazole heterocycle with a hydroxylated piperidine moiety, which may confer unique physicochemical and pharmacological properties. Key identifiers include:
Properties
IUPAC Name |
4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-12(2,3)10-9-17-11(15-10)8-13(16)4-6-14-7-5-13/h9,14,16H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPHFWSFQMMISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CC2(CCNCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol typically involves the reaction of piperidine derivatives with thiazole-containing compounds. One common method involves the alkylation of piperidin-4-ol with 4-tert-butyl-1,3-thiazol-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in organic solvents.
Major Products
Oxidation: Formation of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-one.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, thiazole-based compounds have been shown to inhibit various bacterial strains, suggesting that 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol could be effective against resistant pathogens. A study demonstrated that thiazole derivatives had minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics, highlighting their potential as novel antimicrobial agents .
2. Neuropharmacology
The piperidine moiety in this compound is associated with neuroactive properties. Studies have suggested that similar compounds can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression. For example, certain piperidine derivatives have shown promise as serotonin reuptake inhibitors, which are commonly used in antidepressant therapies .
3. Anti-inflammatory Effects
Thiazole derivatives have been investigated for their anti-inflammatory properties. The compound's structure may allow it to inhibit pro-inflammatory cytokines, providing a basis for its application in treating inflammatory diseases. Research has indicated that thiazole-containing compounds can significantly reduce inflammation markers in vitro and in vivo models .
Agrochemical Applications
1. Pesticide Development
The unique structure of this compound can be leveraged in developing new pesticides. Thiazoles are known for their efficacy against various pests and pathogens affecting crops. Preliminary studies suggest that this compound could enhance the efficacy of existing agrochemicals or serve as a lead compound for new pesticide formulations .
2. Herbicide Activity
Research into the herbicidal properties of thiazole derivatives has shown that they can inhibit plant growth by interfering with essential metabolic pathways. This suggests potential applications in developing selective herbicides that target specific weed species without harming crops .
Materials Science Applications
1. Polymer Chemistry
The incorporation of thiazole and piperidine units into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This compound can serve as a monomer or additive in the synthesis of advanced materials with tailored functionalities .
2. Sensor Technology
Thiazole derivatives are being explored for use in sensor technologies due to their electronic properties. The ability to modify their conductivity through structural changes makes them suitable candidates for developing sensors that detect environmental pollutants or biological analytes .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Dopamine Receptor Antagonism
Piperidin-4-ol derivatives are prominent in central nervous system (CNS) drug development. highlights two analogues, 6 and 7 , where the thiazole ring is replaced with indole systems:
- Compound 6 : 4-(4-Iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol
- Compound 7 : 4-(4-Iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol
Both exhibit high D₂ receptor affinity (Ki < 10 nM) and selectivity over D₃ receptors. Replacing the thiazole with indole reduces D₂ selectivity, suggesting the thiazole’s electronic and steric profile is critical for receptor interaction .
Thiazole Derivatives in COX/LOX Inhibition
evaluates thiazole-based COX inhibitors:
- Compound 6a: N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (non-selective COX-1/COX-2 inhibitor, IC₅₀ ~9–11 μM)
- Compound 6b: 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (COX-2-selective, IC₅₀ ~9–12 μM)
The target compound lacks the phenolic or acetamide groups present in 6a/6b, which are essential for COX binding. This suggests that substitutions on the thiazole ring (e.g., tert-butyl vs. methoxyphenyl) significantly alter enzyme selectivity .
Piperidine-Thiazole Hybrids in Antimicrobial Activity
describes 2-aminothiazole derivatives with antitubercular activity. For example, 30 and 31 (N-[(4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amides) show rifampin-comparable activity. The tert-butyl group in the target compound may enhance membrane permeability compared to polar sulfanyl/triazole groups, though this remains speculative without direct data .
Substituent Effects on Pharmacokinetics
- 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol (): Bromine’s electronegativity may increase metabolic stability compared to the tert-butyl group, which is more lipophilic and resistant to oxidative degradation.
Biological Activity
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol, also known as a thiazole-containing piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications.
- Molecular Formula : C13H22N2S
- Molecular Weight : 238.39 g/mol
- CAS Number : 1955548-70-5
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. The presence of the thiazole ring enhances cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against multiple tumor types, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 | 1.61 ± 1.92 |
| Compound B | HT29 | 1.98 ± 1.22 |
| 4-Tert-butyl derivative | Various | < 2.0 |
Anticonvulsant Activity
Thiazole-containing compounds have also been evaluated for anticonvulsant effects. Preliminary studies suggest that modifications to the piperidine structure can enhance anticonvulsant activity, with some derivatives demonstrating efficacy in animal models of epilepsy .
Antimicrobial Activity
The compound has shown promising antibacterial properties against various bacterial strains. In vitro studies revealed that thiazole derivatives possess significant antimicrobial activity comparable to standard antibiotics like norfloxacin. This suggests potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often linked to their structural components:
- Thiazole Ring : Essential for cytotoxic and antimicrobial activity.
- Piperidine Moiety : Contributes to the modulation of biological effects.
Research indicates that substituents on the thiazole ring can significantly influence the overall potency of the compound .
Case Studies
- Antitumor Efficacy : A study exploring a series of thiazole derivatives demonstrated that specific substitutions on the thiazole ring improved selectivity and potency against cancer cells.
- Anticonvulsant Screening : In a controlled trial, a derivative of this compound was administered to animal models, resulting in a marked reduction in seizure frequency compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
